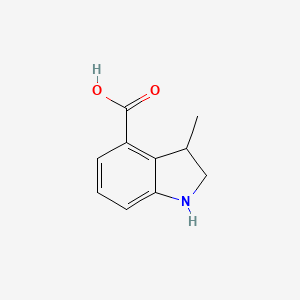

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-

Description

The compound 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- is a bicyclic heteroaromatic molecule featuring:

- A 2,3-dihydroindole core (partially saturated indole ring at positions 2 and 3).

- A methyl group at position 3.

- A carboxylic acid substituent at position 4.

For instance, 2,3-dihydro-1H-indole-4-carboxylic acid (CAS 175647-03-7) shares the dihydroindole backbone and carboxylic acid group but lacks the 3-methyl substitution . The addition of the methyl group likely enhances lipophilicity and steric effects, influencing reactivity and biological activity.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13) |

InChI Key |

PTDICWIJHWVTID-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=CC=CC(=C12)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Cyclohexanone Precursors

A common approach involves cyclizing substituted cyclohexanone derivatives to form the dihydroindole core. For example, cyclohexane-1,3-diketone reacts with chloroacetone under basic conditions (KOH/MeOH) to yield a bicyclic intermediate. Subsequent treatment with ammonium acetate facilitates cyclization into the indoline scaffold. The methyl group at position 3 is introduced via alkylation during this step.

Key conditions :

Reduction of Indole-4-carboxylic Acid Derivatives

Indole-4-carboxylic acid esters (e.g., ethyl 1H-indole-4-carboxylate) can be reduced to the dihydroindoline structure using stannous chloride (SnCl₂) and dry HCl in methanol. The methyl group is introduced via N-alkylation with methyl iodide or dimethyl sulfate before or after reduction.

Typical protocol :

- Protect indole nitrogen with benzyl bromide in DMF/NaH.

- Reduce the indole ring with SnCl₂/HCl in MeOH at -25°C to 25°C.

- Hydrolyze the ester to carboxylic acid using NaOH/EtOH.

Functionalization and Oxidation Strategies

Vilsmeier-Haack Formylation Followed by Oxidation

Formylation at position 4 using the Vilsmeier-Haack reagent (POCl₃/DMF) generates 4-formylindole, which is oxidized to the carboxylic acid with KMnO₄ in acetone/water. Subsequent hydrogenation (H₂/Pd-C) saturates the 2,3-bond, and methylation at C3 is achieved via Grignard reagents (e.g., CH₃MgBr).

Critical parameters :

- Oxidation time: 3 hours

- Hydrogenation pressure: 1 atm

Enzymatic Resolution of Racemic Intermediates

While less common, Alcaligenes faecalis amidase has been used to resolve racemic mixtures of related dihydroindole carboxamides with enantiomeric excess (e.e.) >99%. This method could be adapted for asymmetric synthesis of the target compound.

Analytical Validation and Characterization

Spectroscopic Data

Purity and Yield Optimization

- HPLC : >95% purity (C18 column, MeOH/H₂O = 70:30).

- Recrystallization : Ethanol/water mixtures improve crystallinity.

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Esterification and Saponification

The carboxylic acid group undergoes esterification under standard conditions. For example:

-

Methyl ester formation : Reaction with methanol in the presence of thionyl chloride (SOCl₂) or coupling agents like DCC/DMAP yields the corresponding methyl ester .

-

Saponification : Hydrolysis of esters (e.g., methyl or allyl esters) using NaOH in ethanol/water mixtures regenerates the free carboxylic acid .

Table 1: Representative Esterification Conditions

Amide Coupling Reactions

The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt), forming amides. This is critical for generating bioactive derivatives:

-

Example : Reaction with 2,3-dihydro-1H-inden-5-amine using EDC·HCl, HOBt, and TEA in DMF at room temperature produces targeted amides with antimicrobial or anticancer potential .

Table 2: Amide Synthesis Protocol

| Component | Role | Conditions | Outcome |

|---|---|---|---|

| EDC·HCl | Coupling agent | DMF, RT, 16 h | Activates carboxylic acid |

| HOBt | Additive | Reduces side reactions | |

| TEA | Base | Neutralizes HCl byproduct |

Functionalization of the Indoline Core

The saturated indoline nitrogen (NH) participates in alkylation or acylation:

-

Alkylation : Treatment with allyl bromide and NaH in THF yields mono- or di-allylated derivatives .

-

Acylation : Reaction with acyl chlorides or anhydrides under basic conditions forms N-acyl indolines .

Key Observations :

-

Steric hindrance from the 3-methyl group slows reactivity at the indoline nitrogen compared to fully aromatic indoles .

-

Saturation of the indole ring (2,3-dihydro structure) reduces aromaticity, enhancing nucleophilic character at NH .

Hydrazide and Hydrazone Formation

The carboxylic acid reacts with hydrazines to form hydrazides, which further undergo condensation with aldehydes/ketones:

-

Hydrazide synthesis : Reaction with hydrazine hydrate in ethanol produces the corresponding hydrazide .

-

Hydrazone derivatives : Condensation with aromatic aldehydes (e.g., 4-methylbenzaldehyde) yields hydrazones, characterized by distinct -NMR signals at δ 8.33–8.90 ppm for the =CH proton .

Selectivity in Multi-Step Syntheses

The compound’s structure allows sequential modifications:

Scientific Research Applications

Unfortunately, the search results provided do not offer comprehensive information regarding specific applications, data tables, or case studies for the compound "1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-." However, based on the available information, here's what can be gathered:

Basic Information

- PubChem CID: 117203132

- Molecular Formula:

- Molecular Weight: 177.20 g/mol

- IUPAC Name: 3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid

Related Compounds and Applications

While direct applications for "1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-" are not detailed in the search results, information on related indole compounds provides some context:

- Indole-4-carboxylic acid: This compound can be used as a reactant in the preparation of substituted indole derivatives, inhibitors of Gli1-mediated transcription, and pyridinyl carboxylates as SARS-CoV 3CL proinhibitors .

- 1H-Indole-6-carboxylic acid, 1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-, methyl ester, (3Z)-: Details on this compound, including its PubChem CID, structure, molecular formula, and computed descriptors, are available .

- 3-Carboxymethyl-1H-indole-4-carboxylic acid: The crystal structure and hydrogen bonding characteristics of this compound have been studied .

- 1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid : can be found at sigmaaldrich .

Potential Research Directions

Given the applications of related indole derivatives, "1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-" may have potential in similar areas:

- Pharmaceuticals: Indoles are relevant in pharmaceutical research .

- Histone deacetylase inhibitors: Indole derivatives can be used in the preparation of indole amide hydroxamic acids, which act as potent inhibitors of histone deacetylases .

- Metalloproteinase inhibitors: Indole derivatives can be used as reactants in the preparation of specific metalloproteinase inhibitors .

Mechanism of Action

The mechanism of action of 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

- The position of the carboxylic acid (e.g., 2 vs. 4) significantly impacts molecular interactions. For example, 7-chloro-3-methyl-1H-indole-2-carboxylic acid may exhibit different binding affinities compared to 4-carboxylic acid derivatives.

- Halogenation (e.g., 7-F in , 6-Br in ) enhances electrophilicity and may improve antimicrobial potency.

Methyl groups (e.g., 3-methyl in the target compound) introduce steric hindrance, which can modulate enzyme inhibition or receptor binding .

Functional Group Interplay :

- Esterification (e.g., methyl ester in ) vs. free carboxylic acid affects bioavailability and reactivity. Esters are often prodrugs, hydrolyzed in vivo to active acids.

Biological Activity

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl (CAS No. 117203132) is an indole derivative that has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- Structure : The compound features a fused indole structure with a carboxylic acid group, which is crucial for its biological activity.

Pharmacological Applications

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl has been investigated for several pharmacological applications:

1. Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown low minimum inhibitory concentrations (MIC) against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential for treating infections caused by resistant bacteria .

2. Anticancer Properties

Several studies have highlighted the cytotoxic effects of indole derivatives against various cancer cell lines. For example, compounds similar to 1H-Indole-4-carboxylic acid demonstrated antiproliferative activity against A549 lung cancer cells and other tumor types . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

3. Neurological Implications

The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter systems may enhance drug efficacy in treating conditions like depression and anxiety .

The biological activity of 1H-Indole-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and infections .

- Receptor Binding : It interacts with specific receptors in the central nervous system, potentially influencing mood and cognition .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized indole derivatives against MRSA strains. Among them, a derivative exhibited an MIC of 0.98 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cancer treatment, several indole derivatives were tested for cytotoxicity against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1). Results showed significant growth inhibition, particularly at higher concentrations, suggesting a promising avenue for anticancer drug development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-?

- Methodology : A typical approach involves functionalizing indole derivatives. For example, 1H-Indole-4-carboxylic acid can be esterified using ethanol and sulfuric acid under reflux (4 hours), followed by reduction or alkylation to introduce the 2,3-dihydro-3-methyl moiety . Key intermediates like ethyl esters or hydrazides (e.g., 1H-Indole-4-carboxylic acid hydrazide) are often used to build the heterocyclic core .

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Analytical techniques include:

- HPLC (>98% purity validation) .

- NMR spectroscopy (1H/13C) to confirm substituent positions, e.g., methyl groups at C3 and dihydro indole ring .

- Mass spectrometry to verify molecular weight (C9H9NO2, 163.17 g/mol) .

Q. What are standard applications in pharmacological research?

- Methodology : The compound serves as a precursor for bioactive derivatives. For instance, triazolothiadiazines synthesized from indole-4-carboxylic acid derivatives exhibit antifungal and nematicidal activity. Biological screening involves:

- Broth microdilution assays (antifungal activity against Candida spp.) .

- Nematicidal assays using Caenorhabditis elegans models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

- Methodology : Key factors include:

- Catalyst selection : Acidic conditions (H2SO4) for esterification vs. base-mediated cyclization (KOH in ethanol) .

- Solvent effects : Polar aprotic solvents (DMF) enhance cyclization efficiency .

- Temperature control : Reflux durations (e.g., 14 hours for oxadiazole-thiol intermediates) .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodology :

- Reproducibility checks : Compare crystallization solvents (e.g., DMF/acetic acid vs. petroleum ether) .

- Instrument calibration : Ensure NMR/TGA instruments are standardized .

- Impurity profiling : Use HPLC to identify byproducts (e.g., unreacted starting materials) .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

- Methodology :

- Functional group interconversion : Convert carboxylic acid to amides or esters for improved membrane permeability .

- Heterocyclic fusion : Introduce triazole or thiadiazine rings via cyclocondensation with phenacyl bromides .

- Structure-Activity Relationship (SAR) : Modify the methyl group at C3 to evaluate steric effects on target binding .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.